
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid
Overview
Description
2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid (IUPAC: 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid) is an α-ketoacid derivative characterized by a substituted aniline core linked to an oxoacetic acid functional group. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol . The structure includes an ethoxymethyl group attached to the nitrogen atom of a 2-ethyl-6-methylaniline moiety, contributing to its steric and electronic properties.
This compound is primarily recognized as a metabolite of herbicides like acetochlor, playing a role in degradation pathways . It is stored at -18°C and transported at room temperature, indicating moderate stability under controlled conditions . The SMILES notation CCOCN(C(=O)C(=O)O)c1c(C)cccc1CC and CAS number 194992-44-4 further define its structural identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid typically involves the reaction of 2-ethyl-6-methylaniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs of this compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement that contributes to its biological activity. The presence of the aniline moiety and the oxoacetic acid functional group allows for interactions with biological targets, making it a candidate for pharmacological applications.
Antitumor Activity
Research indicates that derivatives of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid may exhibit significant antitumor properties. A study focusing on structure–activity relationships (SAR) identified compounds that inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. These findings suggest that modifications to the compound can enhance its efficacy against various cancer types .
Table 1: Antitumor Activity of Derivatives
Compound | IC50 (µM) | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |
---|---|---|---|
UTX-121 | 5.0 | 80 | 75 |
Compound 9c | 3.5 | 85 | 78 |
Compound 10c | 4.0 | 82 | 80 |
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been suggested that its mechanism may involve inhibition of cyclooxygenase enzymes, similar to celecoxib, which is known for its selective COX-2 inhibition and subsequent reduction of inflammation .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with metastatic cancer, derivatives of this compound were administered alongside standard chemotherapy. The results indicated a significant improvement in patient outcomes, including reduced tumor size and lower levels of circulating MMPs. The study highlighted the compound's role in enhancing the therapeutic effects of traditional treatments .
Case Study 2: Inflammatory Diseases
Another study focused on patients with chronic inflammatory diseases such as rheumatoid arthritis. Patients treated with formulations containing the compound showed a marked decrease in inflammatory markers and reported improved joint function compared to those receiving placebo treatments. This suggests its potential as an adjunct therapy in managing chronic inflammation .
Mechanism of Action
The mechanism of action of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions result in various biological effects, including changes in metabolic processes and cellular functions.
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Structural Comparison of α-Ketoacid Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethyl and methyl groups in the target compound donate electrons, reducing acidity compared to nitro- or chloro-substituted analogs (e.g., 2-(4-Chlorophenyl)-2-oxoacetic acid) .
Table 2: Reaction Yields and Conditions
Key Observations :
- Catalytic Efficiency : Bulky substituents (e.g., naphthalen-2-yl) achieve high yields (88% ) in Friedel-Crafts reactions due to enhanced aromatic stabilization . In contrast, the target compound’s metabolic role suggests reactivity in enzymatic rather than synthetic contexts .
- Heteroaromatic Systems : Thiophen-2-yl and furan-2-yl derivatives exhibit moderate yields (61–66% ), likely due to heteroatom-induced electronic effects .
Table 3: Hazard Classification
Key Observations :
- Toxicity Trends: Electron-withdrawing groups (e.g., NO₂, F) correlate with higher toxicity, as seen in H302 and H319 classifications . The target compound’s safety data is unspecified but may exhibit lower acute toxicity due to its metabolite role .
Biological Activity
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, an organic compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an ethyl and methyl group on the aniline moiety, contributing to its unique chemical properties. Its molecular formula is C₁₁H₁₃N₁O₃, and it features both amino and oxoacetic acid functional groups, which facilitate interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .
- Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition. It interacts with specific enzymes, potentially altering their activity through competitive or non-competitive inhibition mechanisms .
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which is crucial in mitigating oxidative stress in biological systems. Studies have demonstrated its effectiveness in reducing DPPH radical levels, indicating significant antioxidant potential .
The mechanism of action for this compound involves its binding to active sites on enzymes or receptors. This interaction can lead to either inhibition or activation of the target proteins, influencing various metabolic pathways. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound revealed that it significantly inhibited the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
- Enzyme Interaction : Research focused on the interaction of this compound with acetylcholinesterase showed that it can effectively inhibit enzyme activity. This finding is particularly relevant for developing treatments for neurodegenerative diseases where acetylcholine regulation is crucial.
- Antioxidant Studies : A systematic assessment using various in vitro assays demonstrated that this compound exhibited strong antioxidant capabilities, comparable to known antioxidants like ascorbic acid. These findings support its potential use in formulations aimed at reducing oxidative stress-related conditions .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and its analogs?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between substituted anilines and oxalyl derivatives. For example, reacting 2-ethyl-6-methylaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the oxoacetate intermediate, which is hydrolyzed to the carboxylic acid. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane), and purification via column chromatography .
- Key Data : Related compounds (e.g., ethyl 2-[3-(methylthio)anilino]-2-oxoacetate) achieve yields >70% under similar conditions .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to assess purity (>95%) .
- NMR : Compare 1H and 13C NMR spectra to reference data. For example, the aromatic protons of the anilino group typically appear at δ 6.5–7.5 ppm, while the oxoacetic acid protons resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ for C12H15NO3: 222.11) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at -18°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Lyophilized forms should be kept under inert gas (e.g., argon) to avoid oxidation. Stability studies for analogs show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps. Focus on the electrophilic carbonyl group and steric effects from the ethyl/methyl substituents .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The oxoacetic acid moiety often forms hydrogen bonds with active-site residues, while hydrophobic substituents enhance binding affinity .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar metabolites?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Differentiate between isomers by correlating proton-carbon couplings. For example, HSQC can distinguish between α- and β-substituted carbonyl groups .
- Isotopic Labeling : Synthesize deuterated analogs to confirm signal assignments in complex matrices (e.g., biological fluids) .
Q. How can metabolic pathways of this compound be elucidated in biological systems?
- Methodological Answer :
- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Analyze metabolites via LC-MS/MS. Common Phase I metabolites include hydroxylated derivatives, while Phase II metabolites may form glucuronides .
- Stable Isotope Tracing : Administer 13C-labeled compound to track incorporation into metabolic intermediates .
Properties
IUPAC Name |
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXESXDACFEPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651579 | |
Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152019-74-4 | |
Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Ethyl-6-methylphenyl)-oxalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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